[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The most common synthetic route used for 1,3,4-oxadiazole includes reactions of acid chlorides/carboxylic acids with acid hydrazides (or hydrazine) and direct cyclization of diacylhydrazines using dehydrating agents .Molecular Structure Analysis
The structure of oxazole derivatives often exhibits C—H O intermolecular interactions . The structure is stabilized by π–π interactions between the oxazole and phenyl rings .Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .Physical and Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Scientific Research Applications
1. Agricultural Applications
- Nanoparticle Delivery Systems for Fungicides: A study by Campos et al. (2015) highlights the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, including compounds similar to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate. These systems offer advantages in agricultural applications such as improved delivery and reduced environmental toxicity.
2. Anticancer and Antimicrobial Agents
- Synthesis for Anticancer Activity: Research by Katariya et al. (2021) demonstrates the synthesis of novel biologically potent compounds with structures related to this compound for potential use as anticancer and antimicrobial agents.
- Antitumor Properties: An older study by Stevens et al. (1984) investigates similar compounds for their antitumor properties, indicating potential applications in cancer treatment.
3. Corrosion Inhibition
- Corrosion Inhibition in Metals: Research by Lagrenée et al. (2002) and Bentiss et al. (2007) show the use of triazole derivatives, similar to the subject compound, as corrosion inhibitors for metals in acidic media. This has significant implications for industrial applications.
4. Nonlinear Optical Properties
- Optical Limiting Behavior: A study by Murthy et al. (2013) focuses on the synthesis of novel compounds with structures related to this compound to investigate their nonlinear optical properties, particularly their optical limiting behavior.
5. Lipase and α-Glucosidase Inhibition
- Enzyme Inhibition for Therapeutic Applications: Research by Bekircan et al. (2015) explores the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly in inhibiting lipase and α-glucosidase.
6. Photophysical Characterization
- Photophysical and Antimicrobial Properties: A study by Kattimani et al. (2013) synthesizes and characterizes novel triazolinone derivatives, structurally related to the subject compound, for their in vitro anticancer and antimicrobial properties.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-12-3-1-11(2-4-12)16-9-15(21-24-16)10-23-17(22)20-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXPSODCSZTNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)COC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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